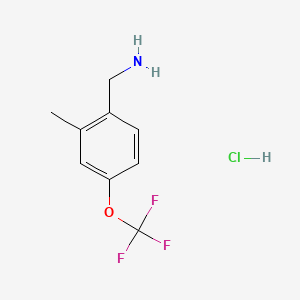

![molecular formula C6H3Br2N3 B566838 2,8-Dibrom-[1,2,4]triazolo[1,5-a]pyridin CAS No. 1257705-07-9](/img/structure/B566838.png)

2,8-Dibrom-[1,2,4]triazolo[1,5-a]pyridin

Übersicht

Beschreibung

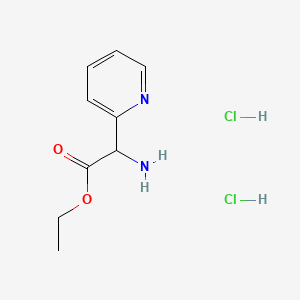

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two bromine atoms at the 2nd and 8th positions of the triazolo[1,5-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Wissenschaftliche Forschungsanwendungen

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .

Biochemical Pathways

Given its potential role as a jak inhibitor, it may impact the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Result of Action

Based on the known activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .

Industrial Production Methods: Industrial production of 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Vergleich Mit ähnlichen Verbindungen

- 2,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine

- 1,2,4-Triazolo[1,5-a]pyrimidines

Comparison: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and applications, making it a valuable molecule for further research and development .

Eigenschaften

IUPAC Name |

2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTOPRBLSYPTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B566774.png)

![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)

![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)